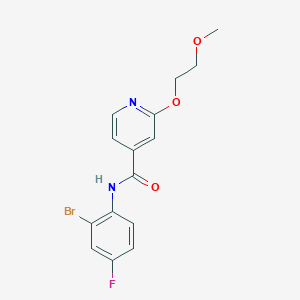
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide, also known as BFI-226, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
科学的研究の応用
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide has been shown to have potential applications in cancer research. Studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells (Mazumder et al., 2013). This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells (Saha et al., 2017). Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis (Saha et al., 2017).
作用機序
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival (Mazumder et al., 2013). This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of genes that promote cell survival and inflammation (Saha et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent (Mazumder et al., 2013). In addition, this compound has been found to inhibit the growth of cancer cells that are resistant to conventional chemotherapy drugs (Saha et al., 2017). These findings suggest that this compound may have a unique mechanism of action that could be useful in the development of new cancer therapies.
実験室実験の利点と制限
One advantage of N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. Another advantage is its ability to inhibit cancer cell migration and invasion, which are important processes in cancer metastasis. However, one limitation of this compound is its solubility in water, which can make it difficult to administer in vivo (Mazumder et al., 2013).
将来の方向性
Future research on N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide could focus on its potential as a combination therapy with other anticancer agents. In addition, further studies could investigate the effects of this compound on cancer stem cells, which are thought to play a role in cancer recurrence and resistance to therapy. Furthermore, research could explore the use of this compound in other diseases, such as inflammatory disorders, where NF-κB is involved in the pathogenesis (Saha et al., 2017).
Conclusion
This compound is a promising chemical compound with potential applications in cancer research. Its ability to inhibit the growth, migration, and invasion of cancer cells, as well as its selectivity for cancer cells, make it a unique and valuable candidate for further study. Future research on this compound could lead to the development of new and effective cancer therapies.
合成法
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)isonicotinamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-fluoroaniline with isonicotinoyl chloride, followed by the addition of 2-(2-methoxyethoxy)ethylamine. The resulting product is then purified through column chromatography to obtain this compound in its pure form (Mazumder et al., 2013).
特性
IUPAC Name |
N-(2-bromo-4-fluorophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN2O3/c1-21-6-7-22-14-8-10(4-5-18-14)15(20)19-13-3-2-11(17)9-12(13)16/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZZGZLOWXONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

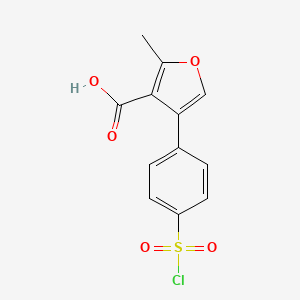
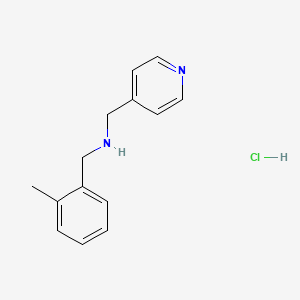
![1-(2-Oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2620364.png)

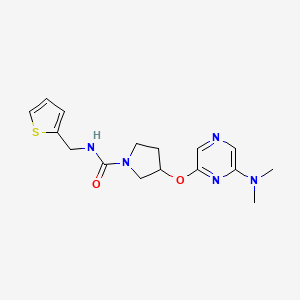
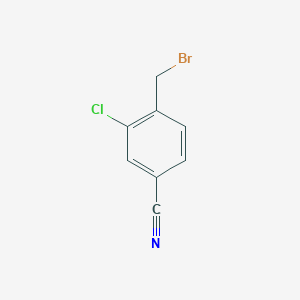

![N-[2-[[4-(Difluoromethyl)cyclohexyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2620371.png)
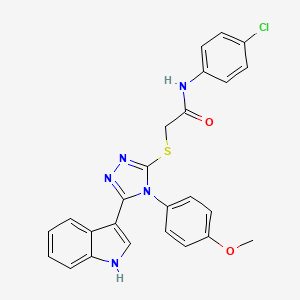
![6-[(3-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2620373.png)
![2-[Bis(prop-2-enyl)amino]-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone](/img/structure/B2620374.png)
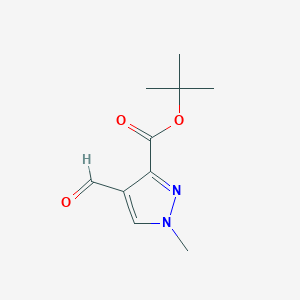
![3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2620379.png)
![2-Chloro-N-[2,2-difluoro-2-(1-methoxycyclobutyl)ethyl]acetamide](/img/structure/B2620380.png)